![molecular formula C21H19BrN2O3 B11562675 N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11562675.png)
N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a furan ring substituted with a bromophenyl group and a dimethylphenoxy group attached to an acetohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves a multi-step process:
Formation of 2-(2,6-dimethylphenoxy)acetohydrazide: This step involves the reaction of 2,6-dimethylphenol with ethyl chloroacetate in the presence of a base to form ethyl 2-(2,6-dimethylphenoxy)acetate. This intermediate is then treated with hydrazine hydrate to yield 2-(2,6-dimethylphenoxy)acetohydrazide.
Condensation Reaction: The final step involves the condensation of 2-(2,6-dimethylphenoxy)acetohydrazide with 5-(4-bromophenyl)furan-2-carbaldehyde in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anthelmintic activities.
Medicine: Studied for its potential therapeutic properties, including anticancer and antibacterial effects.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in microbial growth or cancer cell proliferation.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-Bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide .
- N’-[(E)-(4-Bromophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide .
Uniqueness
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to its specific structural features, such as the presence of both a furan ring and a bromophenyl group
Properties
Molecular Formula |
C21H19BrN2O3 |
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Molecular Weight |
427.3 g/mol |
IUPAC Name |
N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C21H19BrN2O3/c1-14-4-3-5-15(2)21(14)26-13-20(25)24-23-12-18-10-11-19(27-18)16-6-8-17(22)9-7-16/h3-12H,13H2,1-2H3,(H,24,25)/b23-12+ |
InChI Key |
USOGROOQIRGHAI-FSJBWODESA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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